molecular formula C15H22N2O6S B486382 Ethyl 4-((2,5-dimethoxyphenyl)sulfonyl)piperazine-1-carboxylate CAS No. 667892-89-9

Ethyl 4-((2,5-dimethoxyphenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B486382
CAS No.: 667892-89-9
M. Wt: 358.4g/mol
InChI Key: TVULGHPXHKBCBQ-UHFFFAOYSA-N
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Description

Ethyl 4-((2,5-dimethoxyphenyl)sulfonyl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C15H22N2O6S It is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a sulfonyl group attached to a 2,5-dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2,5-dimethoxyphenyl)sulfonyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of 2,5-dimethoxybenzoic acid derivatives.

    Reduction: Formation of ethyl 4-((2,5-dimethoxyphenyl)thio)piperazine-1-carboxylate.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-((2,5-dimethoxyphenyl)sulfonyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding due to its structural features.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-((2,5-dimethoxyphenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-((2,5-dimethoxyphenyl)sulfonyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of piperazine.

    Methyl 4-((2,5-dimethoxyphenyl)sulfonyl)piperazine-1-carboxylate: Similar structure but with a methyl ester group instead of ethyl.

    Ethyl 4-((2,5-dimethoxyphenyl)sulfonyl)morpholine-1-carboxylate: Similar structure but with a morpholine ring instead of piperazine.

Uniqueness

This compound is unique due to the combination of its piperazine ring and the 2,5-dimethoxyphenyl sulfonyl group. This combination provides distinct chemical properties and potential biological activities that are not observed in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 4-(2,5-dimethoxyphenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6S/c1-4-23-15(18)16-7-9-17(10-8-16)24(19,20)14-11-12(21-2)5-6-13(14)22-3/h5-6,11H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVULGHPXHKBCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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